7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of several heterocyclic structures, including furan, pyrazole, and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan moiety can be introduced via a Friedel-Crafts acylation reaction, where the furan ring is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Formation of the chromene ring: This step involves the cyclization of a suitable phenol derivative with an aldehyde or ketone under acidic conditions to form the chromene ring.
Bromination: The final step involves the bromination of the chromene ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The bromine atom on the chromene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: The compound can be used to study the biological activity of heterocyclic compounds and their interactions with biological targets.
Chemical Biology: It can be used as a probe to investigate the mechanisms of action of various enzymes and receptors.
Material Science: The compound’s unique structure can be explored for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can interact with the active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound can bind to receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-BROMO-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Lacks the furan and pyrazole rings, making it less complex and potentially less biologically active.
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Contains different substituents on the pyrazole or furan rings, which can alter its chemical and biological properties.
Uniqueness
The uniqueness of 7-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE lies in its combination of multiple heterocyclic rings, which can confer a wide range of biological activities and chemical reactivities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H12BrN3O4 |
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Molecular Weight |
414.2 g/mol |
IUPAC Name |
7-bromo-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H12BrN3O4/c19-11-3-4-13-14(23)9-16(26-15(13)8-11)18(24)21-17-5-6-20-22(17)10-12-2-1-7-25-12/h1-9H,10H2,(H,21,24) |
InChI Key |
WKTIQCVXLJBJHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
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